3-Iodo-3-trimethylsilylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-3-trimethylsilylprop-2-en-1-ol is an organic compound with the molecular formula C6H13IOSi and a molecular weight of 256.16 g/mol . It is characterized by the presence of an iodine atom and a trimethylsilyl group attached to a prop-2-en-1-ol backbone . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Iodo-3-trimethylsilylprop-2-en-1-ol typically involves the reaction of 3-bromo-1-propyne with trimethylchlorosilane in the presence of a base . The reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
3-Iodo-3-trimethylsilylprop-2-en-1-ol undergoes various types of chemical reactions, including:
Scientific Research Applications
3-Iodo-3-trimethylsilylprop-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-3-trimethylsilylprop-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the trimethylsilyl group can undergo substitution and elimination reactions, respectively, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
3-Iodo-3-trimethylsilylprop-2-en-1-ol can be compared with similar compounds such as 3-Iodo-1-trimethylsilylpropyne . While both compounds contain an iodine atom and a trimethylsilyl group, they differ in their structural arrangement and reactivity. 3-Iodo-1-trimethylsilylpropyne is used in different types of reactions and has distinct applications in organic synthesis .
Properties
Molecular Formula |
C6H13IOSi |
---|---|
Molecular Weight |
256.16 g/mol |
IUPAC Name |
3-iodo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13IOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |
InChI Key |
GQJOQGBLWIODJQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.